Absolute Oral Bioavailability: DISS vs. TMCA and A5
In a direct head-to-head pharmacokinetic study in rats, 3,6'-disinapoyl sucrose (DSS) demonstrated a significantly lower absolute oral bioavailability compared to its major co-occurring analogs, 3,4,5-trimethoxycinnamic acid (TMCA) and sibiricose A5 (A5). This quantifies a critical distinction for in vivo study design. [1]
| Evidence Dimension | Absolute Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 2.36% |
| Comparator Or Baseline | 3,4,5-Trimethoxycinnamic acid (TMCA): 42.91%; Sibiricose A5: 3.25%; Tenuifoliside A (TFSA): 1.17% |
| Quantified Difference | DSS bioavailability is 18x lower than TMCA, 1.4x lower than A5, and 2.0x higher than TFSA. |
| Conditions | Sprague-Dawley rats; oral administration (16.00 mg/kg for DSS) vs. intravenous (1/10 of oral dose); plasma analysis via UHPLC-MS/MS. [1] |
Why This Matters
This stark bioavailability difference mandates higher dosing for DISS in oral in vivo models compared to TMCA, directly impacting experimental design, cost, and interpretation of efficacy.
- [1] Zhao X, Xu B, Wu P, et al. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma. Pharmaceutical Biology. 2020;58(1):969-978. View Source
